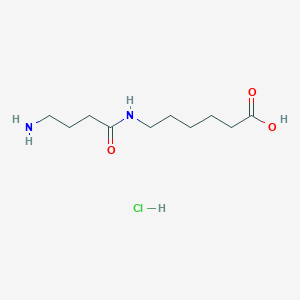

6-(4-Aminobutanoylamino)hexanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(4-Aminobutanoylamino)hexanoic acid;hydrochloride is a derivative of 6-aminohexanoic acid, which is an ω-amino acid known for its hydrophobic and flexible structure. The compound is of interest due to its clinical use as an antifibrinolytic drug and its applications in the synthesis of modified peptides and polyamide synthetic fibers, such as nylon. It is also utilized as a linker in various biologically active structures, highlighting its versatility in chemical and biological applications .

Synthesis Analysis

The synthesis of this compound is not directly discussed in the provided papers. However, the synthesis of similar ω-amino acids typically involves the protection of amino groups, the elongation of carbon chains, and the introduction of functional groups through various chemical reactions. The hydrochloride form suggests an additional step of acidification to form the hydrochloride salt, which is common in the synthesis of drug compounds for increased stability and solubility .

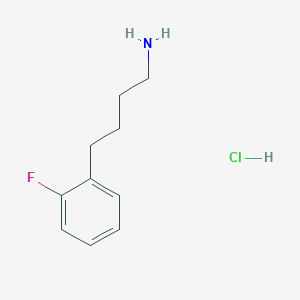

Molecular Structure Analysis

The molecular structure of this compound would include a hexanoic acid backbone with an aminobutanoyl group attached to the terminal carbon. This structure imparts a degree of flexibility and hydrophobic character to the molecule. The presence of multiple amino groups also suggests potential for hydrogen bonding and reactivity with other chemical entities .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the provided papers, the amino groups present in the molecule are likely to be reactive. They can participate in the formation of amide bonds, which is a common reaction in peptide synthesis. The molecule's ability to act as a linker suggests that it can form stable connections between different molecular entities, potentially through reactions with carboxylic acids or other reactive groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The hydrophobic nature of the hexanoic acid chain and the flexibility provided by the aminobutanoyl group would affect its solubility and interaction with other molecules. The hydrochloride salt form would likely enhance its solubility in water, making it more suitable for biological applications. The presence of amino groups would also affect the molecule's pH-dependent behavior and its ability to form salts with acids or bases .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

6-Aminohexanoic acid, a derivative of 6-(4-Aminobutanoylamino)hexanoic acid hydrochloride, is prominently used in chemical synthesis. It serves as a hydrophobic, flexible structural element in the synthesis of modified peptides and in the polyamide synthetic fibers industry (nylon). It's also commonly employed as a linker in various biologically active structures (Markowska et al., 2021).

Corrosion Inhibition

Derivatives of lysine, similar to 6-(4-Aminobutanoylamino)hexanoic acid hydrochloride, have been synthesized and evaluated as corrosion inhibitors. Specifically, compounds like 2-amino-6 (2-hydroxybenzelideneamino) hexanoic acid showed significant inhibition efficiency for mild steel in corrosive solutions (Gupta et al., 2016).

Synthesis of Fluorophores

The compound has been utilized in the synthesis of novel fluorophores, which are beneficial in the labelling of nucleosides and oligodeoxyribonucleotides, enhancing the hybridization of the latter (Singh & Singh, 2007).

Transdermal Permeation Enhancers

Certain derivatives of 6-(4-Aminobutanoylamino)hexanoic acid hydrochloride have shown activity as transdermal permeation enhancers. These derivatives, particularly esters and amides of hexanoic acid substituted with a tertiary amino group, displayed enhanced permeability of certain drugs through human skin (Farsa et al., 2010).

DNA Affinity and Cleavage

Compounds derived from 6-(4-Aminobutanoylamino)hexanoic acid hydrochloride, such as 6-(9-acridinylamino)hexanoic acid, have been shown to significantly increase DNA affinity, presumably through intercalation. Moreover, certain modified peptides with these compounds exhibited photonuclease activity, indicating their potential in DNA cleavage (Karup et al., 2009).

Mechanism of Action

Target of Action

The primary target of 6-(4-Aminobutanoylamino)hexanoic acid;hydrochloride is 4-aminobutyrate aminotransferase, mitochondrial . This enzyme plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system .

Mode of Action

It is known that it interacts with its target, 4-aminobutyrate aminotransferase, mitochondrial .

Biochemical Pathways

Given its target, it may influence the gabaergic system and related pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its target, it may have potential effects on neurotransmission, particularly within the GABAergic system .

properties

IUPAC Name |

6-(4-aminobutanoylamino)hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c11-7-4-5-9(13)12-8-3-1-2-6-10(14)15;/h1-8,11H2,(H,12,13)(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXWHLOSLLLBEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCNC(=O)CCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2515684.png)

![N-(4-{[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2515688.png)

![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2515689.png)

![6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride](/img/structure/B2515691.png)

![2-(4-ethoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2515692.png)

![3-butyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2515696.png)